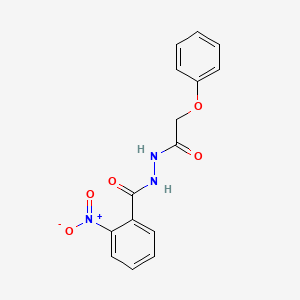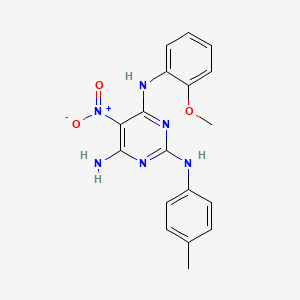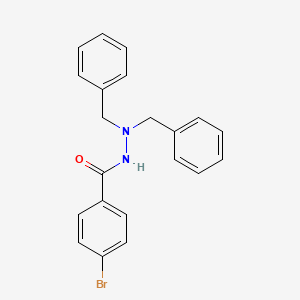
2-nitro-N'-(phenoxyacetyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N’-(phenoxyacetyl)benzohydrazide is a chemical compound with the molecular formula C15H13N3O4 It is known for its unique structure, which includes a nitro group, a phenoxyacetyl group, and a benzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N’-(phenoxyacetyl)benzohydrazide typically involves the reaction of 2-nitrobenzohydrazide with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for 2-nitro-N’-(phenoxyacetyl)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-nitro-N’-(phenoxyacetyl)benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 2-amino-N’-(phenoxyacetyl)benzohydrazide.
Substitution: Various N-acyl derivatives depending on the acylating agent used.
Hydrolysis: 2-nitrobenzoic acid and phenoxyacetyl hydrazide.
Aplicaciones Científicas De Investigación
2-nitro-N’-(phenoxyacetyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives with potential biological activity.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which is known to exhibit antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-nitro-N’-(phenoxyacetyl)benzohydrazide largely depends on its application. For instance, as an antimicrobial agent, the nitro group can undergo reduction within microbial cells to form reactive intermediates that damage cellular components, leading to cell death. The phenoxyacetyl group may also interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-nitro-N’-(phenylacetyl)benzohydrazide
- 2-nitro-N’-(benzoyl)benzohydrazide
- 2-nitro-N’-(acetyl)benzohydrazide
Comparison
Compared to similar compounds, 2-nitro-N’-(phenoxyacetyl)benzohydrazide is unique due to the presence of the phenoxyacetyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the phenoxyacetyl group may confer specific binding affinities to certain enzymes or receptors, making it a valuable scaffold for drug design and development.
Propiedades
Fórmula molecular |
C15H13N3O5 |
|---|---|
Peso molecular |
315.28 g/mol |
Nombre IUPAC |
2-nitro-N'-(2-phenoxyacetyl)benzohydrazide |
InChI |
InChI=1S/C15H13N3O5/c19-14(10-23-11-6-2-1-3-7-11)16-17-15(20)12-8-4-5-9-13(12)18(21)22/h1-9H,10H2,(H,16,19)(H,17,20) |
Clave InChI |
BXTNEUGHUDXMSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12459734.png)
![1-Phenyl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B12459740.png)

![2-{[4-(2-{4'-Tert-butyl-[1,1'-biphenyl]-4-yl}-2-({2',4',6'-trimethyl-[1,1'-biphenyl]-4-yl}carbamoyl)ethyl)phenyl]formamido}ethanesulfonic acid](/img/structure/B12459769.png)
![2-(3-methoxyphenyl)-2-oxoethyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12459771.png)


![N-(4-methylbenzyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12459793.png)
![1-oxo-1-phenylpropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B12459800.png)
![4-methyl-13-phenyl-11-thiophen-2-yl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12459806.png)

![2-[(2-chlorobenzyl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12459820.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide](/img/structure/B12459827.png)
![N-(2,4-dichlorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12459839.png)
